molecular formula C24H23N3O5S B2913730 ethyl 3-carbamoyl-2-(2-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 921160-60-3

ethyl 3-carbamoyl-2-(2-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No. B2913730
CAS RN: 921160-60-3
M. Wt: 465.52
InChI Key: VIEALEPSUPLSDI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The exact structure would depend on the specific arrangement and connectivity of these groups .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the ester and amide functional groups, as well as the heterocyclic ring. These groups could potentially undergo a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make it soluble in polar solvents .

Scientific Research Applications

Heterocyclic Synthesis and Reactivity

  • Ethyl 2-methyl-2,3-butadienoate, through a [4 + 2] annulation reaction with N-tosylimines facilitated by an organic phosphine catalyst, results in the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. This process demonstrates the potential of such compounds in the synthesis of highly functionalized heterocyclic structures, which could have implications in drug discovery and material science (Zhu, Lan, & Kwon, 2003).

Novel Synthetic Routes

  • The development of new synthetic routes for pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related compounds showcases the versatility of thieno-pyridine derivatives in synthesizing complex fused systems. These synthetic strategies could be adapted for the production of compounds with specific properties for applications in pharmaceuticals and organic electronics (Bakhite, Al‐Sehemi, & Yamada, 2005).

Potential Anticancer Applications

  • Synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines from ethyl (6-amino-4-chloro-5-nitropyridin-2-yl)carbamate and their evaluation against cultured L1210 cells and mice bearing P388 leukemia suggest the potential of thieno-pyridine derivatives in anticancer drug development (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).

Coordination Polymers and Sensing Applications

  • The synthesis of Zn(II)-based coordination polymers using a flexible carboxylate linker and pyridyl co-linkers, leading to structures with potential for fluorescence sensing of nitroaromatic compounds, highlights the applicability of such compounds in the development of luminescent sensors for environmental monitoring and security applications (Gupta, Tomar, & Bharadwaj, 2017).

Photophysical Properties

  • The study of spectral-fluorescent properties of novel 5,6-disubstituted ethyl 3-amino-4-cyanothieno[2,3-b]pyridine-2-carboxylates and their correlation with chemical structure could provide valuable insights into the design of optoelectronic materials and fluorescent probes (Ershov, Shishlikova, Ievlev, Belikov, & Maksimova, 2019).

Future Directions

Future research could focus on elucidating the synthesis, properties, and potential applications of this compound. This could include studies to determine its physical and chemical properties, its reactivity, and any biological activity it may possess .

properties

IUPAC Name

ethyl 3-carbamoyl-2-[(2-phenoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O5S/c1-2-31-24(30)27-13-12-17-19(14-27)33-23(20(17)21(25)28)26-22(29)16-10-6-7-11-18(16)32-15-8-4-3-5-9-15/h3-11H,2,12-14H2,1H3,(H2,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIEALEPSUPLSDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=CC=C3OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-carbamoyl-2-(2-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

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